![molecular formula C19H19N3O2 B5885829 4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine](/img/structure/B5885829.png)
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties
Méthodes De Préparation
The synthesis of 4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine typically involves the condensation of an aryl 1,2-diamine with α-diketones . One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenones in ethanol under catalyst-free conditions . This procedure is efficient and yields high purity products. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tyrosine kinase enzymes, which play a crucial role in cell signaling and proliferation . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine can be compared with other quinoxaline derivatives, such as:
2-(4-Methoxyphenyl)quinoxaline: Similar structure but lacks the morpholine ring, resulting in different chemical reactivity and biological activity.
3-Amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide: Contains an amino group and carboxamide functionality, leading to distinct pharmacological properties.
Quinoxaline-1,3,4-oxadiazole hybrids: These compounds exhibit potent anticancer activities and are structurally similar but contain an oxadiazole ring.
The uniqueness of this compound lies in its combination of a methoxyphenyl group, a quinoxaline core, and a morpholine ring, which collectively contribute to its diverse chemical reactivity and wide range of applications.
Propriétés
IUPAC Name |
4-[3-(4-methoxyphenyl)quinoxalin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-23-15-8-6-14(7-9-15)18-19(22-10-12-24-13-11-22)21-17-5-3-2-4-16(17)20-18/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDVPNWFPYEYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
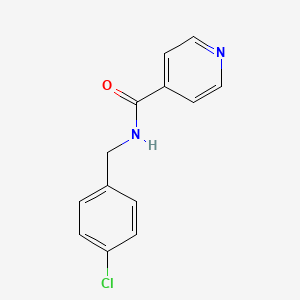
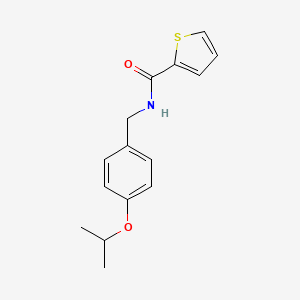
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)
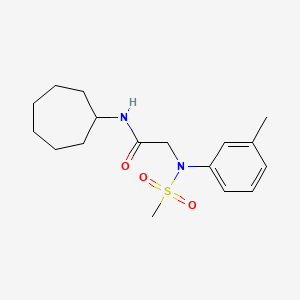
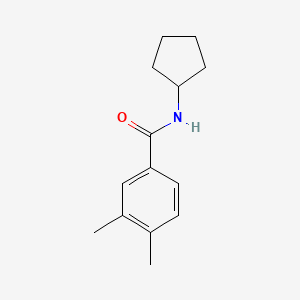
![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![Ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B5885810.png)
![2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B5885815.png)
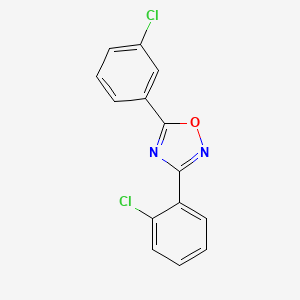
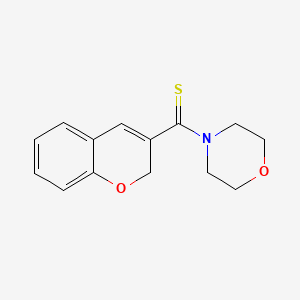
![N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]propanamide](/img/structure/B5885851.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
